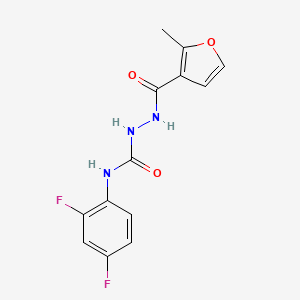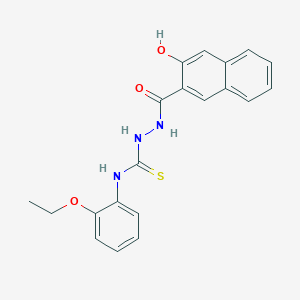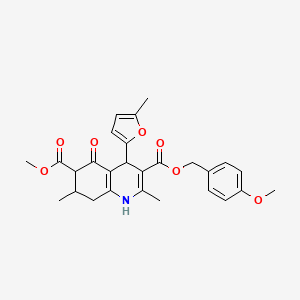
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
説明
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, also known as DFH-3, is a chemical compound that has been widely studied for its potential applications in various fields of science. DFH-3 is a hydrazine derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it has been shown to interact with a number of different molecular targets, including enzymes and receptors. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to interact with various receptors, including the adenosine A3 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the proliferation and migration of cancer cells. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has a number of advantages for use in lab experiments, including its high purity and stability, and its ability to interact with a range of molecular targets. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and characterization.
将来の方向性
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis and characterization, and the elucidation of its mechanism of action. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide may also have potential applications in other fields of science, such as materials science and catalysis, and further research in these areas may lead to the development of new technologies and materials.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-11-3-2-8(14)6-10(11)15/h2-6H,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKWXCPWSQYDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4115459.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115473.png)
![ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4115481.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115489.png)
![N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4115501.png)
![N-(2,4-dichlorobenzyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115508.png)


![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4115514.png)

![methyl 2-[({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115520.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-propylbenzenesulfonamide](/img/structure/B4115528.png)
![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)